Increased Lipophilicity (XLogP3 = 2.9) Relative to Non-Fluorinated 1-Boc-2-phenylpiperazine (XLogP3 = 2.0)
The introduction of a 4-(trifluoromethyl)phenyl substituent in place of an unsubstituted phenyl ring increases the computed XLogP3 value from 2.0 (for 1-Boc-2-phenylpiperazine) to 2.9 (for the target compound) [1][2]. This 0.9 log unit increase in lipophilicity is consistent with the established effect of trifluoromethyl groups on partition coefficients and predicts enhanced passive membrane permeability .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 1-Boc-2-phenylpiperazine (CAS 886766-60-5): XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = +0.9 log units |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm |
Why This Matters
Higher lipophilicity correlates with improved membrane permeability and oral bioavailability, critical parameters in lead optimization and CNS drug discovery.
- [1] PubChem. (2026). 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine. CID 72208268. XLogP3-AA = 2.9. View Source
- [2] PubChem. (2026). tert-Butyl (2R)-2-phenylpiperazine-1-carboxylate. CID 17750129. XLogP3-AA = 2.0. View Source
